molecular formula C17H15ClN2OS3 B2635379 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide CAS No. 919847-14-6

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide

Cat. No. B2635379
CAS RN: 919847-14-6
M. Wt: 394.95
InChI Key: KWPAIGZMBLWTOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide, also known as CTET, is a synthetic compound that has been extensively studied for its potential use in scientific research.

Scientific Research Applications

Anticancer Applications

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide, as part of the broader class of thiazole derivatives, has been investigated for its potential anticancer applications. For instance, the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives, a similar class, have shown promising anticancer activity. These compounds were tested for their antitumor activities against human lung adenocarcinoma cells, showing selective cytotoxicity and inducing apoptosis, although not as effectively as the standard, cisplatin (Evren et al., 2019).

Anti-Inflammatory and Antimicrobial Properties

Some derivatives of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide have shown significant anti-inflammatory and antimicrobial activities. For example, a study on various substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides, a closely related compound, indicated notable anti-inflammatory activity in specific derivatives (Sunder & Maleraju, 2013). Another study focused on thiazole derivatives incorporating pyrazole moiety, which exhibited significant antibacterial and antifungal activities, highlighting the potential of thiazole-based compounds in antimicrobial applications (Saravanan et al., 2010).

Antiviral and Antibacterial Applications

Further, thiazole derivatives have been evaluated for their antiviral and antibacterial properties. A series of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety were synthesized and showed good antiviral activities against tobacco mosaic virus and antibacterial activities against various pathogens. This suggests the potential of thiazole-based compounds like N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide in developing antiviral and antibacterial agents (Tang et al., 2019).

Anticonvulsant Evaluation

Additionally, derivatives of thiazole compounds have been investigated for their anticonvulsant activities. A study on N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide and related compounds found that specific derivatives showed significant anticonvulsant activity, indicating the potential therapeutic applications of thiazole derivatives in neurological disorders (Nath et al., 2021).

properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS3/c1-2-22-12-5-3-11(4-6-12)9-16(21)20-17-19-13(10-23-17)14-7-8-15(18)24-14/h3-8,10H,2,9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPAIGZMBLWTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide

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